molecular formula C18H22F4N6 B12237177 2-Tert-butyl-5-fluoro-4-methyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine

2-Tert-butyl-5-fluoro-4-methyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12237177
M. Wt: 398.4 g/mol
InChI Key: IGVNTJOMAOEKNP-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-fluoro-4-methyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-fluoro-4-methyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Introduction: The tert-butyl, fluoro, methyl, and trifluoromethyl groups are introduced using specific reagents and conditions. For example, tert-butyl groups can be introduced using tert-butyl halides in the presence of a base.

    Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-fluoro-4-methyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Tert-butyl-5-fluoro-4-methyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-fluoro-4-methyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H22F4N6

Molecular Weight

398.4 g/mol

IUPAC Name

2-tert-butyl-5-fluoro-4-methyl-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C18H22F4N6/c1-11-14(19)15(24-16(23-11)17(2,3)4)28-9-7-27(8-10-28)13-6-5-12(25-26-13)18(20,21)22/h5-6H,7-10H2,1-4H3

InChI Key

IGVNTJOMAOEKNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C(C)(C)C)N2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F)F

Origin of Product

United States

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